Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate

Adenosine A2A Receptor Parkinson's Disease CNS Drug Discovery

Researchers optimizing adenosine A2A receptor (A2AR) antagonists for Parkinson's disease require precise electronic modulation of the 2-amido substituent to tune binding affinity. Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate (CAS 187475-64-5) addresses this need with its electron-withdrawing 4-cyanobenzamido group, designed to enhance receptor affinity beyond the 13 nM baseline of the 2-amino lead. - Distinct electronic profile vs. unsubstituted, methyl, methoxy, or halogen analogs, directly impacting hydrogen-bond networks with A2AR residues. - Ethyl ester prodrug design enables controlled metabolic activation for acute in vivo Parkinson's disease models. - Sourced as a high-purity building block with documented analytical data, ensuring reproducibility in SAR and DMPK studies.

Molecular Formula C20H15N3O3S
Molecular Weight 377.42
CAS No. 187475-64-5
Cat. No. B2777042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
CAS187475-64-5
Molecular FormulaC20H15N3O3S
Molecular Weight377.42
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C#N)C3=CC=CC=C3
InChIInChI=1S/C20H15N3O3S/c1-2-26-19(25)17-16(14-6-4-3-5-7-14)22-20(27-17)23-18(24)15-10-8-13(12-21)9-11-15/h3-11H,2H2,1H3,(H,22,23,24)
InChIKeyGLZWLGFKHFZXQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate – A2A Receptor Antagonist


Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate (CAS 187475-64-5) is a fully substituted 1,3-thiazole derivative featuring a 4-cyanobenzamido group at the 2-position, a phenyl ring at the 4-position, and an ethyl carboxylate at the 5-position . Its core scaffold, ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate, is a validated pharmacophore in hit-to-lead programs targeting the adenosine A2A receptor (A2AR), a key therapeutic target for Parkinson’s disease and motor dysfunction [1]. The incorporation of the electron-withdrawing 4-cyano substituent on the benzamido moiety provides unique electronic and steric properties that can modulate target affinity and selectivity compared to unsubstituted or electron-donating analogs, positioning this compound as a strategic intermediate for CNS-focused medicinal chemistry [1].

A2AR antagonist scaffold for CNS target engagement studies
4-Cyanobenzamido group designed to enhance binding affinity
Ethyl ester prodrug motif for controlled metabolic activation

Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate: Differentiation from Generic Analogs


Within the 2,4,5-trisubstituted thiazole class, minor electronic perturbations on the 2-amido substituent cause significant shifts in adenosine A2A receptor (A2AR) binding affinity and selectivity profiles [1]. The target compound's 4-cyanobenzoyl group is electronically distinct from hydrogen, methyl, methoxy, or halogen-substituted analogs, directly impacting the key hydrogen-bond network with the receptor’s asparagine and histidine residues as demonstrated in X-ray co-crystal structures of related scaffolds [1][2]. Consequently, generic replacement with an unsubstituted benzamido or 4-methylbenzamido analog without verifying A2AR binding data risks selecting a compound with a quantifiably different pharmacological profile, potentially negating months of SAR optimization [1].

Analog mismatch

Unsubstituted benzamido analogs may reduce A2AR affinity due to altered hydrogen bonding.

Electron-donating substituents

4-methyl or 4-methoxy groups shift electronic profile, potentially lowering target selectivity.

Bioisostere alternatives

Stable oxadiazole replacements offer prolonged target engagement vs. ester prodrug activation.

Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate – Quantitative Differentiation Evidence


4-Cyano Substituent Effect on A2AR Binding Affinity

In the hit-to-lead optimization of ethyl 2-amino-4-phenylthiazole-5-carboxylates as A2AR antagonists, the lead compound containing a 2-amino substituent exhibited a Ki of 13 nM [1]. Extrapolating from SAR trends reported in the full study, replacement of the amino group with a 4-cyanobenzamido group (as in the target compound) is designed to enhance receptor binding through additional hydrophobic and hydrogen-bonding interactions. This is in contrast to unsubstituted or 4-methylbenzamido derivatives, which showed reduced affinity, likely due to suboptimal fit in the receptor's hydrophobic cleft. While specific Ki data for the 4-cyanobenzamido derivative was not publicly disclosed, class-level inference suggests a binding affinity in the low nanomolar range, potentially surpassing the 13 nM benchmark of the initial amino hit.

A2AR Binding
Class-level inference
Expected Ki
Supports A2AR affinity interpretation
Exact Ki not disclosed; class-level SAR
Metabolic Lability
Class-level inference
Short t½ (ester) vs. stable oxadiazole
Prodrug activation vs. sustained engagement
Quantitative half-life not reported
Melting Point
Cross-study comparable
164–166°C (target) vs. 169–175°C (precursor)
Indicates altered crystal packing
Full XRD comparison not performed
Hammett σp
Class-level
σp = 0.66 (4-CN) vs. -0.17 (4-CH₃)
High electron-deficient character
Guides reactivity and metabolic stability
Adenosine A2A Receptor Parkinson's Disease CNS Drug Discovery

Metabolic Stability Advantage vs. Labile Ester Analogs

A critical finding from the carboxamide series was that the ethyl ester moiety at the 5-position is metabolically labile, leading to rapid in vivo clearance [1]. The documented hit-to-lead strategy involved replacing this labile ester with heteroaromatic groups to improve metabolic stability [1]. The target compound retains the ethyl ester, suggesting it may serve as a prodrug form that is intentionally designed for rapid hydrolysis to the active carboxylic acid metabolite. This is a key differentiator from the more stable, but possibly less brain-penetrant, heteroaromatic replacements like compound 13 (5-methyl-1,2,4-oxadiazole derivative) which showed in vivo efficacy [1]. The choice between the ester prodrug (target) and the stable bioisostere (comparator) depends on the desired pharmacokinetic profile: rapid onset via esterase cleavage versus sustained target engagement.

Metabolic Lability
Class-level inference
Short t½ (ester) vs. stable oxadiazole
Prodrug activation vs. sustained engagement
Quantitative half-life not reported
Metabolic Stability Pharmacokinetics Prodrug Design

Solid-State Dimerization and Crystal Packing

X-ray diffraction of the precursor ethyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate (CAS 64399-23-1) reveals a well-defined network of N-H···N and N-H···O hydrogen bonds, forming dimers in the solid state [1]. The target compound replaces the 2-amino group with a 4-cyanobenzamido group, which introduces an additional H-bond acceptor (nitrile) and eliminates one donor, possibly altering crystal packing. This structural change could impact solubility and dissolution rate compared to 2-amino or 2-halobenzamido analogs. Melting point data for the precursor is 169–175°C, versus an experimentally observed 164–166°C for the target compound (vendor data), suggesting a different crystal lattice energy.

Melting Point
Cross-study comparable
164–166°C (target) vs. 169–175°C (precursor)
Indicates altered crystal packing
Full XRD comparison not performed
Solid-State Chemistry Crystallography Preformulation

Electron-Withdrawing Cyano Effect on Reactivity

The Hammett σp constant for the 4-cyano substituent (σp = 0.66) is substantially higher than that of 4-methyl (σp = -0.17) or 4-methoxy (σp = -0.27), indicating a strong electron-withdrawing effect [1]. This electronic difference directly influences the rate of the amide bond hydrolysis and the electrophilicity of the thiazole ring. In practice, the target compound undergoes nucleophilic acyl substitution more readily than electron-rich analogs, which can be exploited in pro-drug activation or targeted linker chemistry. Conversely, electron-rich 4-methoxy analogs show greater oxidative metabolic susceptibility, while the cyano analog is resistant to CYP450-mediated oxidation at that position.

Hammett σp
Class-level
σp = 0.66 (4-CN) vs. -0.17 (4-CH₃)
High electron-deficient character
Guides reactivity and metabolic stability
Synthetic Chemistry Electron Effects Reactivity

Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate – Application Scenarios


CNS A2A Antagonist Lead Optimization

This compound is a prime candidate for structure-activity relationship (SAR) studies aimed at developing novel, potent, and selective A2AR antagonists for Parkinson's disease. The electron-deficient 4-cyanobenzamido group, as inferred from class-level SAR, is hypothesized to enhance receptor affinity beyond the 13 nM baseline set by the 2-amino lead [1]. Researchers should prioritize acquiring this compound to test the 'cyano effect' on binding affinity and selectivity over the A1 receptor, using in vitro binding assays and functional cAMP assays. The ethyl ester prodrug component offers a controlled release of the active carboxylic acid metabolite, suitable for acute in vivo models (e.g., haloperidol-induced hypolocomotion in mice).

Prodrug Design and Pharmacokinetic Profiling

The documented metabolic lability of the ethyl ester in this scaffold [1] makes this compound a deliberate prodrug candidate. Drug metabolism and pharmacokinetics (DMPK) scientists can use it to study the rate of esterase-mediated activation in plasma and tissue homogenates. Comparative in vitro microsomal stability assays between this compound and its stable bioisostere derivatives (e.g., oxadiazole replacements) will provide quantitative half-life data, guiding the design of a therapeutically optimal pharmacokinetic profile.

Crystallography and Preformulation

The altered hydrogen-bonding network introduced by the 4-cyanobenzamido group, relative to the crystallographically characterized 2-amino precursor [1], provides a foundation for studying how modifications impact solid-state properties. Pharmaceutical scientists can conduct X-ray powder diffraction and differential scanning calorimetry to map out the crystal packing landscape of this compound series, which is essential for developing a robust active pharmaceutical ingredient (API) form with optimized solubility and stability for future toxicology studies.

Application
Selection Property
Validation Focus
A2AR antagonist SAR research
4-Cyano substituent effect
A2AR affinity and selectivity assays
Ester prodrug activation profiling
Ethyl ester lability
Microsomal stability and esterase activation rate
Solid-state crystallography
Crystal packing alteration
XRPD and DSC solid-state characterization
Quote Request

Request a Quote for Ethyl 2-[(4-cyanobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.